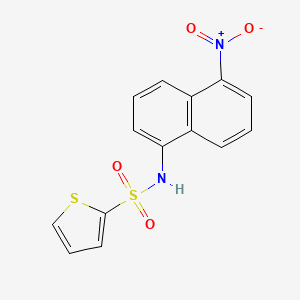
2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Descripción general
Descripción
2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of dimedone, 5-bromo-2-hydroxybenzaldehyde, malononitrile, and ammonium acetate under reflux conditions in ethanol. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the chromene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to active sites of enzymes, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(5-chloro-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
- 2-Amino-4-(5-fluoro-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Uniqueness
The presence of the bromine atom in 2-Amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its chloro and fluoro analogs.
Propiedades
IUPAC Name |
2-amino-4-(5-bromo-2-hydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-8-4-5-11(20)9(6-8)14-10(7-18)16(19)22-13-3-1-2-12(21)15(13)14/h4-6,14,20H,1-3,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHNBYXZFQFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![9,9-dimethyl-12-(pyridin-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)

![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084117.png)
![Ethyl 1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B4084118.png)
![3-BROMO-N-(4-{[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE](/img/structure/B4084131.png)
![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-4-PROPOXYBENZAMIDE](/img/structure/B4084142.png)
![N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B4084153.png)


![8-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4084174.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4084185.png)
![methyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate](/img/structure/B4084191.png)
